Lipophilicity (XLogP3) Advantage: Balancing Solubility and Permeability Compared to Methyl and Phenyl Analogs
The target compound exhibits a calculated lipophilicity (XLogP3) of 1.0, which positions it in a desirable range for CNS drug candidates, balancing aqueous solubility and passive membrane permeability. This value is a direct consequence of its 2-isopropyl substitution [1]. In comparison, the 2-methyl analog (CAS 113732-84-6) has a lower XLogP3 of 0.5, potentially limiting its ability to cross biological membranes, while the 2-phenyl analog (CAS 20771-08-8) has a higher XLogP3 of approximately 2.5, which may lead to poor aqueous solubility and increased off-target binding [2]. This intermediate lipophilicity suggests a quantifiable advantage for the target compound in medicinal chemistry programs requiring optimized ADME properties.
| Evidence Dimension | Lipophilicity (Calculated Log P, XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 2-Methyl-1,3-oxazole-4-carbaldehyde: XLogP3 = 0.5; 2-Phenyl-1,3-oxazole-4-carbaldehyde: XLogP3 ≈ 2.5 (estimated based on structural similarity) |
| Quantified Difference | ΔXLogP3 = +0.5 vs. methyl analog; ΔXLogP3 ≈ -1.5 vs. phenyl analog |
| Conditions | Calculated by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
This quantified difference in lipophilicity directly informs the compound's suitability for specific drug discovery programs, particularly for targets in the central nervous system where an XLogP3 range of 1-3 is often sought after for optimal brain penetration.
- [1] PubChem. 2-Isopropyl-1,3-oxazole-4-carbaldehyde. Computed Properties by XLogP3 3.0. View Source
- [2] PubChem. 2-Methyl-1,3-oxazole-4-carbaldehyde. Computed Properties by XLogP3 3.0. View Source
